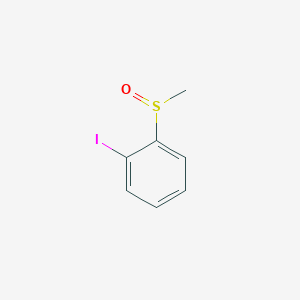

1-Iodo-2-(methylsulfinyl)benzene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-iodo-2-methylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IOS/c1-10(9)7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZJBRKQMWCHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Organosulfur and Organohalogen Chemistry Research

Organosulfur compounds are ubiquitous in chemistry and biology, with the sulfoxide (B87167) group being a key functional group in many pharmaceuticals and agrochemicals. jchemrev.com Sulfoxides are recognized as important intermediates in organic synthesis, serving as chiral auxiliaries, ligands, and catalysts in asymmetric reactions. researchgate.net Their oxidized derivatives, sulfones, are also of great importance in medicinal chemistry and materials science. researchgate.net

On the other hand, organohalogen compounds, particularly iodoarenes, are prized for their utility in cross-coupling reactions. The iodine atom in compounds like 1-Iodo-2-(methylsulfinyl)benzene is an excellent leaving group, making it a versatile precursor for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed reactions. The strong electron-withdrawing nature of the methylsulfinyl group further influences the reactivity of the aromatic ring. The synergy between the sulfoxide and iodo functionalities allows for a range of chemical manipulations, making such compounds valuable building blocks in synthetic chemistry.

Current Research Landscape of Aryl Sulfoxides and Their Iodinated Analogues

Regioselective Iodination Strategies of Methyl Phenyl Sulfoxide Precursors

The direct iodination of methyl phenyl sulfoxide presents a straightforward approach to this compound. The sulfinyl group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the benzene (B151609) ring. Achieving regioselectivity for the ortho position is a key challenge.

One strategy involves the use of a strong base like n-butyllithium (n-BuLi) to deprotonate the methyl phenyl sulfoxide. This can lead to the formation of a directed ortho-metalation intermediate, which can then react with an iodine source, such as molecular iodine (I₂), to introduce the iodine atom specifically at the 2-position. organic-chemistry.org The reaction conditions, including the choice of solvent and temperature, are critical to favor the desired ortho-iodinated product over other isomers.

Another approach utilizes transition metal catalysis. For instance, palladium-catalyzed C-H activation/iodination has emerged as a powerful tool for the regioselective halogenation of arenes. organic-chemistry.org By employing a suitable palladium catalyst and an iodine source like N-iodosuccinimide (NIS), it is possible to achieve selective iodination at the ortho-position of the methyl phenyl sulfoxide. The choice of ligand for the palladium catalyst can significantly influence the regioselectivity of the reaction.

Iron(III) catalysis offers another avenue for regioselective iodination. The use of an iron(III) catalyst, such as iron(III) chloride (FeCl₃), in combination with NIS can facilitate the iodination of activated arenes with high regioselectivity. acs.org This method may provide a more cost-effective and environmentally benign alternative to palladium-based systems.

Table 1: Comparison of Reagents for Regioselective Iodination

| Reagent System | Description | Potential Advantages |

| n-BuLi / I₂ | Directed ortho-metalation followed by iodination. | High regioselectivity for the ortho position. |

| Pd-catalyst / NIS | Palladium-catalyzed C-H activation and iodination. | High regioselectivity, broad substrate scope. |

| Fe(III)-catalyst / NIS | Iron-catalyzed electrophilic iodination. | Cost-effective, environmentally friendly. acs.org |

Oxidative Approaches for Sulfinyl Group Formation in Iodoarenes

An alternative synthetic route involves the introduction of the sulfinyl group onto a pre-existing iodoarene, such as 1-iodo-2-(methylthio)benzene. matrix-fine-chemicals.com This is typically achieved through oxidation of the corresponding sulfide (B99878).

A variety of oxidizing agents can be employed for this transformation. Common reagents include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA). nih.govorganic-chemistry.org Careful control of the reaction conditions, such as temperature and stoichiometry of the oxidant, is crucial to prevent over-oxidation to the corresponding sulfone.

Sodium periodate (B1199274) (NaIO₄) is another effective and selective oxidizing agent for converting sulfides to sulfoxides. orgsyn.org The reaction is often carried out in a mixed solvent system, such as methylene (B1212753) chloride and water. orgsyn.org

More recently, greener oxidation methods have been developed. The use of sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) in an aqueous acetonitrile (B52724) solution provides a catalyst-free and selective oxidation of sulfides to sulfoxides. nih.govorganic-chemistry.org

Table 2: Common Oxidizing Agents for Sulfide to Sulfoxide Conversion

| Oxidizing Agent | Catalyst/Conditions | Key Features |

| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst (e.g., Sc(OTf)₃) | Readily available, but can lead to over-oxidation. organic-chemistry.org |

| m-CPBA | DCM solvent | Effective for a range of substrates, including those with sensitive functional groups. nih.gov |

| Sodium Periodate (NaIO₄) | Aqueous/organic solvent mixture | Selective oxidation to the sulfoxide. orgsyn.org |

| Sodium Hypochlorite (NaOCl·5H₂O) | Aqueous acetonitrile | Catalyst-free, environmentally benign. nih.govorganic-chemistry.org |

Electrochemical Synthesis Pathways and Mechanistic Considerations for this compound

Electrochemical methods offer a unique and potentially more sustainable approach to the synthesis of this compound. These methods avoid the need for stoichiometric chemical oxidants or reductants by using an electric current to drive the desired transformation.

One possible electrochemical pathway is the anodic oxidation of 1-iodo-2-(methylthio)benzene. In this process, the sulfide is oxidized at the anode to a radical cation, which then reacts with a suitable oxygen source, often water present in the electrolyte, to form the sulfoxide. The mechanism likely involves a series of electron transfer and proton transfer steps.

Alternatively, an electroenzymatic cascade system has been reported for the selective oxidation of thioanisole (B89551) to methyl phenyl sulfoxide. rsc.org This approach utilizes an enzyme, such as chloroperoxidase, immobilized on an electrode to catalyze the oxidation. While not directly applied to the iodinated substrate, this methodology could potentially be adapted for the synthesis of this compound, offering high selectivity and mild reaction conditions.

The mechanism of electrochemical sulfoxidation is complex and can be influenced by various factors, including the electrode material, the solvent-electrolyte system, and the applied potential. Understanding these factors is key to optimizing the reaction for high yield and selectivity.

Catalytic Systems in the Synthesis of this compound and Related Compounds

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and related aryl sulfoxides. Both metal-based and non-metal catalysts have been employed.

As mentioned in section 2.1, palladium catalysts are highly effective for the regioselective C-H iodination of methyl phenyl sulfoxide. organic-chemistry.org Similarly, iron catalysts can be used for the same purpose. acs.org In the context of forming the sulfinyl group, various metal catalysts can be used in conjunction with an oxidant. For example, scandium(III) triflate (Sc(OTf)₃) has been shown to catalyze the oxidation of sulfides to sulfoxides using hydrogen peroxide. organic-chemistry.org

Copper-catalyzed reactions have also been utilized in the synthesis of related methyl sulfones. While this produces the sulfone, it highlights the potential for copper catalysis in C-S bond formation or modification, which could be relevant to sulfoxide synthesis.

Non-metal catalytic systems are also of significant interest. For instance, iodine itself can act as a catalyst in certain reactions. nih.gov In some oxidative procedures for sulfoxide synthesis, iodine is used in catalytic amounts. nih.gov

Table 3: Examples of Catalytic Systems

| Catalyst Type | Reaction | Example Catalyst |

| Palladium | Regioselective C-H Iodination | Pd(OAc)₂ with a suitable ligand. |

| Iron | Regioselective C-H Iodination | FeCl₃. acs.org |

| Scandium | Sulfide Oxidation | Sc(OTf)₃. organic-chemistry.org |

| Iodine | Oxidative Coupling | I₂. nih.gov |

Comparative Analysis of Synthetic Efficiency and Yields Across Methodologies

The choice of synthetic methodology for this compound depends on factors such as desired regioselectivity, scalability, cost, and environmental impact.

The directed ortho-metalation approach, while often providing high regioselectivity, can require cryogenic temperatures and highly reactive organolithium reagents, which may not be ideal for large-scale synthesis.

Palladium-catalyzed C-H iodination offers high efficiency and regioselectivity but can be associated with the high cost and potential toxicity of the metal catalyst. Iron-catalyzed methods present a more sustainable alternative, often with good yields and selectivity. acs.org

Oxidative approaches starting from 1-iodo-2-(methylthio)benzene are generally efficient, with yields often being high. The selectivity of these reactions is a key consideration, and methods utilizing reagents like sodium periodate or sodium hypochlorite pentahydrate offer good control to avoid over-oxidation to the sulfone. nih.govorganic-chemistry.orgorgsyn.org For example, the oxidation of thioanisole with sodium metaperiodate can yield methyl phenyl sulfoxide in 91% yield after purification. orgsyn.org

Electrochemical methods are promising in terms of sustainability but may require specialized equipment and further optimization to achieve high yields and selectivity comparable to traditional chemical methods.

Ultimately, the most suitable synthetic route will be a compromise between these factors, tailored to the specific requirements of the synthesis.

Exploration of the Intramolecular Iodo-Sulfinyl Interaction in Reactivity

The ortho-positioning of the iodo and methylsulfinyl groups in this compound necessitates consideration of potential intramolecular interactions that can modulate its reactivity. Although not extensively documented for this specific molecule, the proximity of the electron-rich sulfinyl oxygen and the large, electrophilic iodine atom suggests the possibility of a through-space interaction. This interaction can manifest in several ways:

Steric Effects: The bulky iodine atom and the tetrahedral sulfinyl group sterically hinder the adjacent positions on the aromatic ring. This steric crowding can influence the regioselectivity of substitution reactions by directing incoming reagents to less hindered positions. Furthermore, it can affect the preferred conformation of the methylsulfinyl group, which in turn could influence its directing effect in stereoselective reactions.

Electronic Interactions: A dative interaction between a lone pair of electrons on the sulfinyl oxygen and a vacant orbital on the iodine atom is conceivable. Such an interaction could influence the electron distribution in the aromatic ring and the lability of the carbon-iodine bond. This might pre-activate the molecule for certain transformations or stabilize key reaction intermediates. For instance, coordination to a Lewis acidic metal center could be influenced by the presence of two potential donor sites.

Stabilization of Intermediates: The non-bonding interaction may play a significant role in stabilizing intermediates formed during reactions. For example, in nucleophilic aromatic substitution, the sulfinyl group is well-positioned to stabilize the negative charge in the Meisenheimer complex through both resonance and inductive effects, a role that could be subtly tuned by its interaction with the adjacent iodine.

Reaction Pathways in Nucleophilic Aromatic Substitution (SNAr) with this compound

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly due to the presence of the strongly electron-withdrawing methylsulfinyl group positioned ortho to the iodine leaving group. nih.govresearchgate.net The SNAr mechanism proceeds via a two-step addition-elimination sequence.

Nucleophilic Attack and Formation of Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the iodine. This step is typically the rate-determining step as it disrupts the aromaticity of the ring. nih.gov The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. researchgate.netresearchgate.net

Stabilization of the Intermediate: The stability of the Meisenheimer complex is crucial for the reaction to proceed. The ortho-methylsulfinyl group plays a key role in stabilizing the negative charge through its strong inductive electron-withdrawing effect and by delocalizing the charge onto its oxygen atom via resonance. researchgate.netacsgcipr.org

Elimination of the Leaving Group: In the final, fast step, the aromaticity is restored by the elimination of the iodide ion, which is a competent leaving group. researchgate.net

The efficiency of SNAr reactions is highly dependent on the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group. researchgate.net The methylsulfinyl group in the ortho position strongly activates the ring for this transformation.

Table 1: General Influence of Substituents on SNAr Reactivity

| Substituent Group | Position Relative to Leaving Group | Effect on Reactivity | Reason |

|---|---|---|---|

| -NO₂ | ortho, para | Strong Activation | Stabilizes Meisenheimer complex via resonance and induction. researchgate.net |

| -SO₂R | ortho, para | Strong Activation | Stabilizes Meisenheimer complex via resonance and induction. |

| -CN | ortho, para | Activation | Stabilizes Meisenheimer complex via resonance and induction. nih.gov |

| -S(O)R (Sulfinyl) | ortho, para | Activation | Stabilizes Meisenheimer complex via resonance and induction. |

This is an interactive table. Click on the headers to sort.

Electrophilic Reaction Mechanisms of the Aromatic Ring in this compound

Electrophilic aromatic substitution (SEAr) on the this compound ring involves the attack of an electrophile on the π-system. tcichemicals.comresearchgate.netillinois.edu The reaction proceeds through a two-step mechanism involving the formation of a carbocationic intermediate, the arenium ion (or sigma complex), followed by deprotonation to restore aromaticity. tcichemicals.comresearchgate.net

The regiochemical outcome of the reaction is dictated by the combined directing effects of the two existing substituents.

Iodo Group (-I): The iodine atom is a deactivating substituent due to its inductive electron-withdrawing effect. However, it is an ortho, para-director because its lone pairs can stabilize the positive charge of the arenium ion intermediate through resonance when the attack occurs at these positions. illinois.edu

Methylsulfinyl Group (-S(O)CH₃): This is a strongly deactivating group due to both inductive effects and resonance, where the sulfoxide can pull electron density from the ring. It acts as a meta-director.

The competition between these two directing effects determines the position of substitution. The powerful deactivating nature of the methylsulfinyl group would generally render the ring less reactive towards electrophiles. However, if a reaction were to occur, substitution would be favored at positions that are least deactivated. The positions ortho and para to the iodine are C6 and C4, respectively. The positions meta to the sulfinyl group are C4 and C6. Therefore, both groups direct incoming electrophiles to positions 4 and 6. Position 4 is para to the iodine and meta to the sulfinyl group, while position 6 is ortho to the iodine and meta to the sulfinyl group. Steric hindrance from the adjacent sulfinyl group might disfavor attack at C6, suggesting that position 4 would be the most likely site for electrophilic attack.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -I (Iodo) | Deactivating | ortho, para |

This is an interactive table. Click on the headers to sort.

Radical Reaction Pathways and Their Control in Transformations of this compound

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon initiation by radical initiators (e.g., AIBN, triethylborane) or photolysis, generating an aryl radical. acs.orgprinceton.edu This reactivity opens up pathways for various radical-mediated transformations.

A general pathway involves:

Initiation: Homolysis of the C-I bond to form a 2-(methylsulfinyl)phenyl radical.

Propagation: This aryl radical can then participate in a variety of reactions, such as:

Atom Transfer Radical Cyclization (ATRC): If an unsaturated moiety is present elsewhere in the molecule (e.g., in a side chain attached to the sulfoxide), the aryl radical can add intramolecularly to the double or triple bond. nih.gov This is a powerful method for constructing new ring systems. tcichemicals.comthieme-connect.de

Intermolecular Addition: The radical can add to an external alkene or alkyne.

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a donor molecule (e.g., tributyltin hydride) to yield methyl phenyl sulfoxide.

Control over these radical pathways often depends on the specific reaction conditions, the concentration of radical traps, and the nature of the radical precursor. princeton.edu For example, using a radical initiator in the presence of an alkene could lead to an addition reaction, while using a hydrogen donor would result in reduction.

Table 3: Common Initiators for Radical Reactions of Aryl Iodides

| Initiator | Method of Radical Generation |

|---|---|

| AIBN (Azobisisobutyronitrile) | Thermal decomposition |

| Bu₃SnH / AIBN | Tin-hydride mediated radical chain |

| Et₃B / O₂ | Triethylborane autooxidation |

This is an interactive table. Click on the headers to sort.

Stereochemical Aspects of Reactions Involving the Sulfinyl Chiral Center

The sulfinyl group is a stable stereocenter due to the high energy barrier for pyramidal inversion at the sulfur atom. illinois.edu This makes this compound a chiral molecule. If this compound is used in its enantiomerically pure form, the chiral sulfoxide can act as a chiral auxiliary, influencing the stereochemical outcome of reactions. illinois.edunih.gov

Diastereoselective Reactions: The chiral sulfinyl group can direct the approach of reagents to one face of the aromatic ring or to a reactive center elsewhere in the molecule, leading to the formation of one diastereomer in preference to another. This is known as substrate-controlled diastereoselection.

Coordination to Catalysts: The sulfinyl oxygen is a hard donor and can coordinate to metal centers in transition-metal-catalyzed reactions. nih.gov In an enantiopure substrate, this coordination would create a chiral ligand-metal complex in situ, which can then induce asymmetry in the catalytic transformation. This has been effectively used in sulfoxide-directed C-H activation reactions to achieve high levels of atroposelective synthesis. researchgate.netnih.gov

Reactions at Sulfur: Direct reactions at the sulfur center, such as oxidation to the corresponding sulfone or reduction to the sulfide, would destroy the chirality. Conversely, reactions that proceed via substitution at the sulfur atom (e.g., via formation of a sulfonium salt) could occur with either inversion or retention of configuration, depending on the mechanism.

The use of enantiopure 2-iodophenyl sulfoxides as precursors in asymmetric synthesis is a testament to the powerful directing and stereochemical-controlling ability of the chiral sulfinyl group. nih.govacs.org

Applications of 1 Iodo 2 Methylsulfinyl Benzene in Advanced Organic Synthesis

Utilization as a Synthetic Precursor for Substituted Benzene (B151609) Derivatives

The presence of both an iodo and a methylsulfinyl group on the benzene ring allows for a range of transformations to generate diverse substituted benzene derivatives. The iodine atom serves as a handle for various substitution reactions, while the methylsulfinyl group can act as a directing group or be transformed into other functionalities.

Research has shown that related ortho-iodophenyl sulfoximines, which can be derived from the corresponding sulfoxides, are valuable precursors for the synthesis of substituted benzene derivatives. The sulfoximine moiety can be functionalized to introduce various substituents onto the benzene ring. For instance, N-alkylation or N-arylation of the sulfoximine followed by further synthetic manipulations can lead to a variety of polysubstituted aromatic compounds. While specific studies on the extensive use of 1-Iodo-2-(methylsulfinyl)benzene for this purpose are not widely documented, the known reactivity of the sulfinyl group suggests its potential for similar transformations.

The methylsulfinyl group can be oxidized to a methylsulfonyl group, which is a strong electron-withdrawing group and can influence the regioselectivity of subsequent reactions on the aromatic ring. Conversely, the sulfinyl group can be reduced to a sulfide (B99878), offering another avenue for diversification. The interplay between the iodo and methylsulfinyl/methylsulfonyl groups allows for a programmed, stepwise functionalization of the benzene ring, making this compound a potentially valuable starting material for the synthesis of highly substituted aromatic compounds.

| Reaction Type | Reagents and Conditions | Potential Product | Synthetic Utility |

|---|---|---|---|

| Oxidation of Sulfinyl Group | m-CPBA, CH2Cl2 | 1-Iodo-2-(methylsulfonyl)benzene | Introduction of a strong electron-withdrawing group |

| Reduction of Sulfinyl Group | TFA, NaI | 1-Iodo-2-(methylthio)benzene | Access to thioether derivatives |

| Modification of Sulfinyl Group (via Sulfoximine) | 1. [Rh2(OAc)4], PhI=NNs 2. Alkylation/Arylation | N-substituted-S-(2-iodophenyl)-S-methylsulfoximine | Platform for further diversification |

Role in Cross-Coupling Reactions and Functionalization Strategies

The carbon-iodine bond in this compound is a key feature that enables its participation in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide. mdpi.comnih.gov this compound can readily participate in Suzuki-Miyaura couplings with various aryl- and vinylboronic acids or their esters to furnish biaryl and vinyl-substituted benzene derivatives, respectively. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.orgmdpi.com this compound is an excellent substrate for the Heck reaction, allowing for the introduction of various alkenyl groups at the 1-position of the benzene ring.

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgnih.gov This reaction provides a powerful method for the synthesis of arylalkynes from this compound. These resulting alkynes are versatile intermediates that can undergo a variety of further transformations.

The methylsulfinyl group, being ortho to the iodine, can potentially influence the reactivity and selectivity of these cross-coupling reactions through steric and electronic effects.

| Reaction | Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)2 | Pd(PPh3)4, Na2CO3, Toluene/H2O | 2-(Methylsulfinyl)biphenyl derivatives |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)2, PPh3, Et3N, DMF | 1-Alkenyl-2-(methylsulfinyl)benzene derivatives |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl2(PPh3)2, CuI, Et3N, THF | 1-Alkynyl-2-(methylsulfinyl)benzene derivatives |

Application as a Chiral Auxiliary or Ligand Precursor in Asymmetric Transformations

The sulfinyl group in this compound is a stereogenic center, meaning the compound can exist as a pair of enantiomers. This inherent chirality opens up the possibility of its use as a chiral auxiliary or as a precursor to chiral ligands for asymmetric catalysis. Chiral sulfoxides have been extensively studied and utilized in asymmetric synthesis to control the stereochemical outcome of reactions. nih.govrsc.org

While there is a vast body of literature on the use of chiral sulfoxides in asymmetric synthesis, specific applications of enantiomerically pure this compound as a chiral auxiliary or a ligand precursor are not extensively reported. However, the general principles of chiral sulfoxide (B87167) chemistry suggest its potential in this area.

As a chiral auxiliary , an enantiomerically pure form of this compound could be attached to a prochiral substrate. The stereocenter on the sulfur atom could then direct the stereoselective transformation of the substrate, after which the auxiliary could be cleaved.

As a precursor to chiral ligands , the iodine atom can be replaced through cross-coupling reactions to introduce coordinating groups such as phosphines, amines, or other heteroatoms. The resulting molecule, possessing both a chiral sulfinyl group and a coordinating moiety, could then serve as a chiral ligand in transition-metal-catalyzed asymmetric reactions. The development of such ligands derived from this compound could lead to new and efficient asymmetric transformations.

Contributions to the Synthesis of Complex Molecular Architectures and Natural Products

The functional group handles present in this compound make it a valuable starting material for the synthesis of complex molecules, including natural products and their analogues. The ability to perform sequential and regioselective modifications allows for the construction of intricate molecular frameworks.

A notable example involves the use of the oxidized form, 1-iodo-2-(methylsulfonyl)benzene, in the synthesis of a complex heterocyclic system. In this synthesis, the iodo and methylsulfonyl groups are crucial for a key cyclization step that forms the core of the target molecule. Specifically, a benzimidazole derivative is first functionalized, and then a subsequent palladium-catalyzed intramolecular cyclization involving the ortho-iodo and another reactive group on the benzimidazole moiety, influenced by the strongly electron-withdrawing methylsulfonyl group, leads to the formation of a complex polycyclic aromatic system. This example highlights the strategic importance of the ortho-relationship between the iodo and the sulfur-containing group in orchestrating complex bond formations.

Although direct applications of this compound in the total synthesis of a wide range of natural products are not yet broadly documented, its potential is evident. The combination of its capacity for cross-coupling reactions and the directing and stereochemical influence of the sulfinyl group provides a powerful platform for the efficient construction of key intermediates in the synthesis of complex natural products.

Methodological Innovations Facilitated by this compound

While specific methodological innovations directly attributed to the use of this compound are not prominently featured in the current scientific literature, the unique combination of functional groups in this molecule suggests several avenues for the development of novel synthetic methods.

The ortho-relationship between the iodo and methylsulfinyl groups could be exploited in the development of new tandem or domino reactions. For instance, a reaction could be initiated at the iodine center via a cross-coupling reaction, with the resulting product undergoing a subsequent transformation directed or mediated by the adjacent sulfinyl group. Such a strategy could lead to the rapid construction of molecular complexity from a simple starting material.

Furthermore, the chiral nature of the sulfinyl group could be leveraged in the development of new asymmetric methodologies. For example, enantioselective reactions where the sulfinyl group of this compound acts as a transient chiral directing group could be an area of future research.

Computational and Theoretical Chemistry Studies of 1 Iodo 2 Methylsulfinyl Benzene

Electronic Structure Analysis and Bonding Characteristics of 1-Iodo-2-(methylsulfinyl)benzene

The electronic structure of this compound is dictated by the interplay between the benzene (B151609) ring and its two ortho substituents: the electron-withdrawing, weakly deactivating iodo group and the strongly polar, deactivating methylsulfinyl group. DFT calculations are commonly employed to elucidate the geometric and electronic properties.

The geometry of the molecule is optimized to find the lowest energy conformation. Key structural parameters, such as bond lengths and angles, can be precisely calculated. The sulfur atom in the methylsulfinyl group adopts a trigonal pyramidal geometry, with the lone pair of electrons occupying one of the vertices. The C-S-O and C-S-C bond angles are typically around 106° and 97°, respectively, reflecting the sp³-like hybridization of the sulfur atom.

Analysis of the molecular orbitals (MOs) provides insight into the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In aryl sulfoxides, the HOMO is often a π-orbital associated with the benzene ring, while the LUMO can have significant contributions from the antibonding σ(S-O) orbital mixed with π orbitals of the ring. The presence of the iodine atom, with its lone pairs and σ-hole, further modifies the energy and spatial distribution of these frontier orbitals.

The table below presents typical geometric and electronic data for this compound obtained from DFT calculations at the B3LYP/6-31G(d) level of theory.

| Parameter | Calculated Value | Description |

| Bond Lengths | ||

| C-I | 2.12 Å | Carbon-Iodine bond distance |

| C-S | 1.80 Å | Aryl Carbon-Sulfur bond distance |

| S=O | 1.50 Å | Sulfur-Oxygen double bond distance |

| S-C(methyl) | 1.81 Å | Sulfur-Methyl Carbon bond distance |

| Bond Angles | ||

| C-S-O | 106.5° | Angle defining the sulfinyl group |

| C-S-C(methyl) | 97.2° | Angle defining the sulfinyl group |

| Electronic Properties | ||

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 4.2 D | Measure of the molecule's overall polarity |

Note: These values are representative and may vary depending on the level of theory and basis set used in the calculation.

Conformational Analysis and Stereoisomerism of the Sulfinyl Group

The sulfinyl group is a stereogenic center due to its pyramidal geometry and the presence of three different substituents on the sulfur atom (the aryl ring, the methyl group, and the oxygen atom), making this compound a chiral molecule existing as a pair of enantiomers.

Conformational flexibility in this molecule primarily arises from rotation around the C(aryl)-S single bond. Theoretical calculations, such as relaxed potential energy surface scans, can be used to determine the rotational energy barriers and identify the most stable conformers. For many aryl methyl sulfoxides, computational studies have shown that the preferred conformation is one where the S=O bond is nearly coplanar with the aromatic ring. This orientation is a balance between minimizing steric repulsion between the oxygen atom and the ortho-substituent (the iodine atom) and maximizing potential electronic interactions between the sulfinyl group and the π-system of the ring.

The barrier to rotation around the C(aryl)-S bond is typically modest, suggesting that interconversion between conformers can occur at room temperature. The height of this barrier is influenced by the size and nature of the ortho-substituent. In contrast, the pyramidal inversion of the sulfur stereocenter requires a much higher activation energy, making the enantiomers configurationally stable under normal conditions. nih.gov

| Conformational Parameter | Calculated Energy | Description |

| Global Minimum Energy Conformer | 0.0 kcal/mol | The most stable rotational isomer, often with the S=O bond cis or trans to the ortho-substituent. |

| Rotational Transition State | 4-7 kcal/mol | Energy barrier for rotation around the C(aryl)-S bond. |

| Pyramidal Inversion Barrier | >35 kcal/mol | High energy barrier preventing racemization at the sulfur center under thermal conditions. nih.gov |

Note: Energy values are typical for aryl sulfoxides and serve as illustrative examples.

Reaction Pathway Modeling and Transition State Characterization for Transformations Involving this compound

Computational chemistry is instrumental in modeling the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. According to Transition State Theory (TST), the rate of a reaction is determined by the Gibbs free energy difference between the reactants and the highest-energy transition state on the reaction pathway (ΔG‡). wikipedia.orglibretexts.org

For this compound, several reaction types can be modeled:

Electrophilic Aromatic Substitution: The benzene ring can undergo substitution. DFT calculations can predict the regioselectivity by comparing the activation energies for attack at the different available positions (C4, C5, C6). The combined directing effects of the ortho-iodo and ortho-methylsulfinyl groups make this a complex system to predict without computational aid.

Reactions at the C-I Bond: The iodo group is a common site for cross-coupling reactions (e.g., Suzuki, Heck). Theoretical modeling can elucidate the mechanism of these catalytic cycles, including the energies of oxidative addition, transmetalation, and reductive elimination steps.

Ortho-Directed Functionalization: The sulfoxide (B87167) group is a known directing group for ortho-metalation. Computational modeling can be used to study the mechanism of lithiation at the C6 position, followed by reaction with an electrophile. nih.gov A computational study of a similar transformation involving nucleophilic activation of a C-S bond in aryl methyl sulfoxides suggests a pathway involving initial alkoxide addition to the sulfoxide, followed by intramolecular cyclization and fragmentation. nih.govresearchgate.net

The table below shows a hypothetical reaction profile for a generic transformation, illustrating the type of data obtained from reaction pathway modeling.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Reagent | 0.0 |

| TS1 | First Transition State | +15.2 |

| Intermediate | A short-lived intermediate species | +5.4 |

| TS2 | Second Transition State (Rate-Determining) | +22.5 |

| Products | Final products of the reaction | -10.8 |

Note: These energy values are hypothetical and for illustrative purposes only.

Quantum Chemical Descriptors and Reactivity Predictions

Global Reactivity Descriptors describe the molecule as a whole. Key global descriptors include:

Chemical Potential (μ): Related to the negative of electronegativity, it measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron number. A large HOMO-LUMO gap is indicative of a hard, less reactive molecule. mdpi.com

Global Softness (S): The inverse of hardness (S = 1/η), it indicates the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

| Global Descriptor | Formula | Calculated Value (eV) | Interpretation |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.65 | Moderate tendency to exchange electrons |

| Chemical Hardness (η) | E_LUMO - E_HOMO | 5.70 | Relatively high stability, low reactivity |

| Global Softness (S) | 1 / η | 0.175 | Low polarizability |

| Electrophilicity (ω) | μ² / (2η) | 1.17 | Moderate electrophilic character |

Note: Values are calculated using the representative HOMO/LUMO energies from section 5.1.

Local Reactivity Descriptors are used to determine the most reactive sites within a molecule. The Fukui function , f(r), is a key local descriptor that indicates the change in electron density at a point r when the total number of electrons in the system changes. nih.govwikipedia.org Condensed-to-atom Fukui functions are used to predict site selectivity:

f_k^+ for nucleophilic attack (where will an electron be added?).

f_k^- for electrophilic attack (from where will an electron be removed?).

f_k^0 for radical attack.

Local softness, s(r), is another descriptor related to the Fukui function that is often used to predict the most reactive sites in a molecule. pku.edu.cnmdpi.com For electrophilic substitution on the aromatic ring of this compound, the carbon atom with the highest calculated value of f_k^- would be the predicted site of attack.

Spectroscopic Property Predictions and Validation Against Experimental Data

Computational methods are widely used to predict various types of spectra, which can be invaluable for structure elucidation and the interpretation of experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a reliable DFT-based approach for calculating NMR chemical shifts (¹³C and ¹H). imist.maresearchgate.net Calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (TMS), which is calculated at the same level of theory. A strong linear correlation between calculated and experimental chemical shifts is often observed, aiding in the assignment of complex spectra. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These calculations provide a set of normal modes, which can be animated to visualize the atomic motions associated with each vibrational band. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations; thus, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental spectra. researcher.life The predicted S=O stretching frequency is a key diagnostic peak for this molecule.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. mdpi.com It calculates the vertical excitation energies from the ground state to various excited states. The results provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. mdpi.comresearchgate.net These calculations can help assign the electronic transitions observed in an experimental UV-Vis spectrum, such as π→π* transitions within the benzene ring or n→π* transitions involving the sulfoxide group.

The table below summarizes the types of data generated from spectroscopic predictions.

| Spectroscopy | Method | Predicted Data | Comparison with Experiment |

| NMR | DFT-GIAO | ¹H and ¹³C chemical shifts (ppm) | Excellent linear correlation after referencing. |

| IR | DFT Frequency | Vibrational frequencies (cm⁻¹), Intensities | Good agreement after applying a scaling factor. |

| UV-Vis | TD-DFT | λ_max (nm), Oscillator strengths | Qualitative to semi-quantitative agreement; sensitive to solvent models. researchgate.net |

Validation of these computational predictions against experimental data is a critical step. Discrepancies between theoretical and experimental values can point to limitations in the computational model (e.g., inadequate treatment of solvent effects) or lead to a re-evaluation of the experimental data itself.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Iodo 2 Methylsulfinyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-Iodo-2-(methylsulfinyl)benzene, both ¹H and ¹³C NMR provide critical data for confirming its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the four aromatic protons. The methyl group, being attached to the electron-withdrawing sulfoxide (B87167) group, would appear as a singlet, typically downfield from tetramethylsilane (TMS). The aromatic protons would exhibit complex splitting patterns (multiplets) due to spin-spin coupling. The chemical shifts of these aromatic protons are influenced by the electronic effects of both the iodo and methylsulfinyl substituents. The proton ortho to the bulky iodine atom may be shifted significantly.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display six distinct signals corresponding to the six aromatic carbons and one signal for the methyl carbon. The carbon atom bonded to the iodine (C-1) is expected to appear at a lower field (around 90-100 ppm) due to the heavy atom effect. The carbon attached to the sulfoxide group (C-2) would be deshielded, appearing further downfield. The chemical shifts of the remaining aromatic carbons provide further confirmation of the substitution pattern.

Dynamic NMR Studies: The rotation around the C(aryl)-S bond in ortho-substituted aryl sulfoxides can be restricted, potentially leading to atropisomerism. Dynamic NMR (DNMR) studies at variable temperatures can be employed to investigate such conformational dynamics. unibas.it If the rotational barrier is sufficiently high, separate signals for non-equivalent protons or carbons might be observed at low temperatures, which coalesce as the temperature increases. This allows for the determination of the activation energy for the rotational process. unibas.it

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -S(O)CH₃ | ~2.7-3.0 (s) | ~40-45 |

| Aromatic CH | ~7.0-8.2 (m) | ~125-150 |

| C-I | - | ~95-105 |

| C-S(O) | - | ~145-155 |

Note: Values are estimations based on known substituent effects in related aryl sulfoxides and iodinated benzenes. Spectra are typically recorded in CDCl₃ or DMSO-d₆. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and confirming the molecular formula of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition (C₇H₇IOS).

Molecular Ion and Fragmentation: In electron ionization (EI) mass spectrometry, the molecule will form a molecular ion (M⁺˙). The fragmentation pattern provides structural information. Key fragmentation pathways for this compound would likely include:

Loss of Iodine: A prominent peak corresponding to the [M-I]⁺ fragment, resulting from the cleavage of the relatively weak C-I bond.

Loss of Methyl Radical: Formation of the [M-CH₃]⁺ ion.

Loss of Sulfoxide Group: Fragmentation involving the sulfoxide moiety, such as the loss of SO or CH₃SO.

Deiodination: In-source fragmentation, particularly with electrospray ionization (ESI), can sometimes lead to deiodination, where the iodine atom is replaced by a hydrogen atom. nih.govresearchgate.netresearchgate.net This phenomenon should be considered during spectral interpretation. nih.govresearchgate.net

The presence of iodine's single stable isotope (¹²⁷I) simplifies the isotopic pattern of the molecular ion peak.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Proposed Identity |

| [M]⁺˙ | [C₇H₇IOS]⁺˙ | Molecular Ion |

| [M-I]⁺ | [C₇H₇OS]⁺ | Loss of Iodine atom |

| [M-CH₃]⁺ | [C₆H₄IOS]⁺ | Loss of Methyl radical |

| [M-S(O)CH₃]⁺ | [C₆H₄I]⁺ | Loss of Methylsulfinyl group |

| [I]⁺ | [I]⁺ | Iodine cation |

X-ray Crystallography for Solid-State Structural Determination

Conformational and Packing Analysis: The crystal structure would reveal the dihedral angle between the plane of the benzene (B151609) ring and the C-S-O plane, providing insight into the preferred conformation. Of particular interest in the solid state are intermolecular interactions. For this compound, the presence of an iodine atom and a polar sulfoxide group suggests the possibility of specific non-covalent interactions, such as:

Halogen Bonding: The electropositive region on the iodine atom (σ-hole) could form a halogen bond with an electronegative atom, such as the oxygen of the sulfoxide group on a neighboring molecule. This type of short I···O interaction is a significant factor in the crystal packing of many ortho-iodinated aromatic compounds.

The sulfur atom in the sulfoxide group possesses a trigonal pyramidal geometry. wikipedia.org

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characteristic Vibrations:

S=O Stretch: The sulfoxide group gives rise to a strong and characteristic stretching vibration (νS=O). For aryl methyl sulfoxides, this band typically appears in the range of 1000-1100 cm⁻¹. aip.orgnih.govresearchgate.net Its exact position can be sensitive to the electronic nature of the aromatic substituents and the local molecular environment. aip.orgresearchgate.net

Aromatic C-H and C=C Stretches: The benzene ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org

C-I Stretch: The carbon-iodine bond stretching vibration (νC-I) is expected to appear in the far-infrared region of the spectrum, typically between 500 and 600 cm⁻¹.

CH₃ Vibrations: The methyl group will have characteristic symmetric and asymmetric stretching and bending modes.

The region from 1200 to 700 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule, which is useful for identification. libretexts.org

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Weak |

| S=O Stretch | 1000 - 1100 | Strong |

| C-I Stretch | 500 - 600 | Medium |

Circular Dichroism (CD) Spectroscopy for Chiral Sulfoxide Analysis and Absolute Configuration Determination

The sulfoxide group in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. wikipedia.org Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light.

Absolute Configuration Determination: For a chiral sulfoxide, the two enantiomers will produce mirror-image CD spectra. By comparing the experimentally measured CD spectrum of an enantiomerically enriched sample to spectra predicted by quantum chemical calculations (such as time-dependent density functional theory, TDDFT), the absolute configuration (R or S) of the stereocenter can be unambiguously determined. rsc.orgresearchgate.net

Vibrational Circular Dichroism (VCD): VCD, the extension of CD into the infrared region, is particularly powerful for determining the absolute configuration of chiral sulfoxides. nih.govnih.govuantwerpen.be The VCD spectrum provides information on the stereochemistry based on the vibrational transitions of the molecule. nih.govnih.govuantwerpen.be By comparing the experimental VCD spectrum with that calculated for a specific enantiomer (e.g., the S-enantiomer), a match allows for a definitive assignment of the absolute configuration. nih.govacs.org This approach avoids the complexities of interpreting electronic transitions in the UV-Vis region and has become a reliable method for stereochemical assignment in sulfoxides. nih.govschrodinger.com

Exploration of Derivatives and Analogues of 1 Iodo 2 Methylsulfinyl Benzene

Structural Modifications and their Impact on Reactivity and Electronic Properties

The chemical behavior of 1-iodo-2-(methylsulfinyl)benzene is profoundly influenced by the introduction of additional substituents onto the aromatic ring. These modifications alter the electronic properties of the molecule, which in turn impacts its reactivity. The sulfinyl group (-S(O)CH₃) is generally considered to be electron-withdrawing, while the iodo group (-I) is deactivating yet ortho, para-directing for electrophilic aromatic substitution. chemistrysteps.com

The addition of further electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) to the benzene (B151609) core can fine-tune the electron density of the ring. For instance, adding an electron-donating group can increase the nucleophilicity of the ring, potentially accelerating reactions like electrophilic aromatic substitution, while electron-withdrawing groups would have the opposite effect. masterorganicchemistry.com The stability of intermediates in reactions is a key determinant of the outcome; substituents that can stabilize an adjacent carbocation will direct incoming electrophiles to the ortho and para positions, whereas those that destabilize an adjacent carbocation will favor the meta position. masterorganicchemistry.commasterorganicchemistry.com

Systematic studies on fluorinated benzenes have shown that the addition of electronegative atoms systematically reduces the aromaticity and nucleophilic character of the ring, making it more electrophilic. organic-chemistry.org A similar principle applies to substituted iodo-aryl sulfoxides, where modifications can be tailored to modulate the molecule's reactivity in cross-coupling reactions or its potential as a ligand.

Synthesis and Characterization of Related Iodo-Aryl Sulfoxides with Varied Substituents

The synthesis of iodo-aryl sulfoxides, including those with varied substituents, is often achieved through modern cross-coupling methodologies. A prominent route involves the palladium-catalyzed arylation of sulfenate anions with substituted aryl iodides. chemistrysteps.com This method provides a versatile and efficient pathway to a range of aryl sulfoxides. The sulfenate anions are typically generated in situ from precursors like β-sulfinyl esters under basic, biphasic conditions. chemistrysteps.com

The general synthetic scheme allows for considerable variation in the aryl iodide component, enabling the introduction of a wide array of functional groups onto the aromatic ring. Both electron-donating and electron-withdrawing substituents on the aryl iodide are generally well-tolerated in these coupling reactions. rsc.org

Characterization of these newly synthesized compounds relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the chemical structure and confirm the position of the substituents. Mass spectrometry provides information on the molecular weight and fragmentation pattern, while infrared (IR) spectroscopy helps to identify the characteristic sulfoxide (B87167) S=O bond vibration.

| Aryl Iodide Precursor | Resulting Sulfoxide | Typical Catalyst System | Reference |

|---|---|---|---|

| 1,4-Diiodobenzene | 1-Iodo-4-(methylsulfinyl)benzene | Pd₂(dba)₃ / Xantphos | chemistrysteps.com |

| 1-Iodo-4-methoxybenzene | 1-Methoxy-4-(methylsulfinyl)benzene | Pd(OAc)₂ / Ligand | rsc.org |

| 1-Iodo-3-nitrobenzene | 1-Nitro-3-(methylsulfinyl)benzene | Pd-based catalyst | General Method |

| 2-Iodotoluene | 1-Methyl-2-(methylsulfinyl)benzene | Pd-based catalyst | General Method |

Exploration of Sulfinyl Group Modifications (e.g., higher oxidation states, different alkyl groups)

Modification of the sulfinyl group itself is a critical avenue for altering the properties of the parent compound. These changes can be broadly categorized into altering the oxidation state of the sulfur atom or changing the identity of the alkyl group attached to it.

Oxidation State Changes: The sulfinyl group (-SO-) represents an intermediate oxidation state for sulfur.

Oxidation to Sulfone: The sulfoxide can be readily oxidized to the corresponding sulfone (-SO₂-) using various oxidizing agents. organic-chemistry.orgcardiff.ac.uk This transformation significantly alters the electronic properties of the group, making it much more electron-withdrawing. This increased electron-withdrawing character can deactivate the aromatic ring towards electrophilic substitution even further.

Reduction to Sulfide (B99878): Conversely, reduction of the sulfoxide yields the corresponding sulfide or thioether (-S-). This change removes the polar S=O bond and converts the group into an electron-donating substituent (via resonance), which activates the ring towards electrophilic substitution. rsc.org

In structure-activity relationship studies of biologically active aryl sulfoxides, changing the oxidation state of the sulfur has been shown to have a profound impact, in some cases abolishing the desired activity when the sulfoxide is replaced by a sulfide or a sulfone.

Alkyl Group Modifications: The methyl group in this compound can be replaced with other alkyl (e.g., ethyl, tert-butyl) or aryl groups. This modification primarily impacts the steric properties of the molecule. A bulkier group like tert-butyl can provide a significant steric shield around the ortho position, influencing the regioselectivity of subsequent reactions. The synthesis of these analogues can often be achieved by using the appropriately substituted thioether as a starting material, followed by selective oxidation. cardiff.ac.uk Dimethyl sulfoxide (DMSO) itself can serve as a versatile reactant to introduce various sulfur-containing functional groups into organic molecules. researchgate.netnih.govresearchgate.net

| Modification Type | Original Group | Modified Group | Impact on Properties |

|---|---|---|---|

| Oxidation | -S(O)CH₃ (Sulfoxide) | -SO₂CH₃ (Sulfone) | Increases electron-withdrawing nature; alters polarity and geometry. |

| Reduction | -S(O)CH₃ (Sulfoxide) | -SCH₃ (Sulfide) | Becomes an electron-donating group; reduces polarity. |

| Alkyl Substitution | -S(O)CH₃ (Methyl) | -S(O)C(CH₃)₃ (tert-Butyl) | Increases steric hindrance near the reaction center. |

| Alkyl Substitution | -S(O)CH₃ (Methyl) | -S(O)C₂H₅ (Ethyl) | Slight increase in size and electron-donating inductive effect. |

Systematic Studies of Positional Isomers and Their Distinct Academic Relevance

The positional arrangement of the iodo and methylsulfinyl groups on the benzene ring gives rise to three isomers: ortho (1,2-), meta (1,3-), and para (1,4-). While chemically similar, their distinct geometries lead to different reactivity and academic interest.

This compound (ortho isomer): The primary academic relevance of the ortho isomer stems from the proximity of the two functional groups. This arrangement is ideal for use in directed ortho-metalation (DoM), where the sulfinyl group can direct a metalating agent (like an organolithium reagent) to deprotonate the C6 position. The resulting organometallic intermediate can then be trapped with various electrophiles. Furthermore, this isomer is a potential precursor for the generation of benzyne, a highly reactive intermediate, via elimination.

1-Iodo-3-(methylsulfinyl)benzene (meta isomer): In the meta isomer, the iodo and sulfinyl groups are electronically connected but spatially distant. sigmaaldrich.com This isomer is of interest for studying the electronic effects of the substituents on the reactivity of the C-I bond in cross-coupling reactions without the direct steric interference or neighboring group participation seen in the ortho isomer. leah4sci.com The sulfinyl group acts as a meta-director, and its influence on further substitution reactions on the ring is a subject of academic study. masterorganicchemistry.comyoutube.com

1-Iodo-4-(methylsulfinyl)benzene (para isomer): The para isomer offers the least steric hindrance between the two groups. sigmaaldrich.com It serves as an excellent substrate for investigating the reactivity of the C-I bond in reactions like Suzuki, Heck, or Sonogashira coupling, where the electronic influence of the para-sulfinyl group can be studied without proximal effects. Its linear geometry also makes it a candidate for incorporation into polymers or materials where specific electronic properties are desired.

Heteroatom-Containing Analogues and Their Synthetic Utility

Replacing the benzene ring in this compound with a heteroaromatic ring system (e.g., pyridine, thiophene, indole) generates analogues with significantly different electronic properties and synthetic applications.

Pyridyl Analogues (e.g., 2-Iodo-3-(methylsulfinyl)pyridine): The introduction of a nitrogen atom into the aromatic ring makes it more electron-deficient (π-deficient). This alters the reactivity of the C-I bond, often making it more susceptible to oxidative addition in catalytic cycles. These iodo-pyridyl sulfoxides are valuable building blocks in medicinal chemistry, as the pyridine scaffold is a common feature in many pharmaceutical agents.

Thienyl Analogues (e.g., 2-Iodo-3-(methylsulfinyl)thiophene): Thiophene is an electron-rich five-membered ring. Thiophene-fused heterocyclic systems are of significant interest for their biological activities and applications in materials chemistry, particularly in organic electronics. nih.gov Iodo-thienyl sulfoxides can serve as precursors to more complex fused-ring systems through intramolecular cyclization or as monomers for conductive polymers. The synthesis of such compounds would typically involve the selective oxidation of the corresponding iodo-thienyl sulfide. organic-chemistry.org

Indolyl Analogues: The indole nucleus is another privileged structure in biologically active compounds. An iodo-indolyl sulfoxide could be a versatile intermediate for C-H functionalization or cross-coupling reactions to build complex, substituted indole derivatives. acs.org

The synthetic utility of these heteroatom-containing analogues lies in their ability to provide access to a diverse range of chemical structures that are otherwise difficult to synthesize, enabling exploration in drug discovery and materials science.

Emerging Research Frontiers and Future Directions for 1 Iodo 2 Methylsulfinyl Benzene Research

Integration into Advanced Materials Science, particularly for Organic Electronic Elements

The field of organic electronics is predicated on the design of molecules with tunable photophysical and electronic properties. Aryl sulfoxides and their oxidized counterparts, sulfones, have been investigated as components in materials for optoelectronic devices, including organic light-emitting diodes (OLEDs). nih.gov The oxidation state of the sulfur atom—as a sulfide (B99878), sulfoxide (B87167), or sulfone—critically influences the electronic interactions and photoluminescence efficiency of the molecule. nih.gov

For instance, the successive oxidation of a bridging sulfur atom in certain chromophores can lead to a substantial increase in photoluminescence quantum yield. nih.gov This is often attributed to the alteration of frontier molecular orbital energy levels (HOMO/LUMO). The electron-withdrawing nature of the sulfoxide S(O) and sulfone S(O)₂ moieties can deepen these energy levels, which is beneficial for improving electron collection and hole-blocking capabilities in devices like polymer solar cells. nih.gov

1-Iodo-2-(methylsulfinyl)benzene serves as a promising scaffold in this domain. The sulfoxide group provides the core electronic properties, which can be finely tuned. The presence of the iodine atom is a key strategic advantage, offering a reactive site for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions. This allows for the systematic introduction of various functional groups to modulate the electronic and photophysical characteristics of the final material. Research is moving towards synthesizing and characterizing oligomers and polymers derived from this building block to assess their performance in organic electronic applications.

Table 1: Influence of Sulfur Oxidation State on Photophysical Properties This table provides a generalized overview based on literature for aryl sulfur compounds.

| Sulfur Oxidation State | Typical Electronic Character | Effect on Conjugation | Impact on Photoluminescence (PL) |

| Sulfide (-S-) | Weak Acceptor/Donor | Can reduce π-conjugation length | Often results in lower PL efficiency |

| Sulfoxide (-SO-) | Electron-withdrawing | Modulates electronic interaction | Variable, can enhance PL vs. sulfide |

| Sulfone (-SO₂-) | Strong Electron-withdrawing | Further modulates electronic properties | Often leads to higher PL efficiency |

Data synthesized from studies on various aryl sulfur-bridged chromophores. nih.gov

Potential in Catalysis and Asymmetric Synthesis Methodologies

Chiral sulfoxides are highly valuable in the field of asymmetric synthesis, where they can act as potent chiral auxiliaries or as ligands for transition metal catalysts. wiley-vch.dethieme-connect.comtandfonline.comthieme-connect.comthieme-connect.comnih.gov The sulfur atom in a sulfoxide is a stereogenic center, meaning that unsymmetrically substituted sulfoxides like this compound can exist as two non-superimposable mirror images (enantiomers).

The enantiopure form of this compound holds significant potential as a chiral ligand in asymmetric catalysis. The sulfoxide group can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. thieme-connect.comthieme-connect.comnih.gov The advantages of sulfoxide ligands include the proximity of the chiral center to the metal and the ability to coordinate through either the sulfur or oxygen atom, offering tunable electronic and steric properties. thieme-connect.comnih.gov The ortho-iodo group adds another layer of functionality, enabling the ligand to be anchored to other molecules or supports, or to be further functionalized to create novel bidentate or polydentate ligand systems. acs.org

Future research is focused on the development of efficient methods to synthesize enantiomerically pure this compound and its application in a range of catalytic asymmetric transformations, such as C-C bond formations, hydrogenations, and alkylations. thieme-connect.comthieme-connect.com

Green Chemistry Approaches to its Synthesis and Transformations

The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of this compound and its subsequent reactions are prime candidates for the application of these principles.

The most direct route to this compound is the oxidation of its precursor, 1-iodo-2-(methylthio)benzene. Traditional oxidation methods often use stoichiometric, hazardous reagents. Green alternatives are actively being developed. One promising approach is the use of hydrogen peroxide (H₂O₂) as the oxidant, which is inexpensive and produces only water as a byproduct. acs.org This oxidation can be performed without a catalyst or with catalysts based on abundant and non-toxic metals like iron. acs.orgconicet.gov.ar

Other sustainable methods include:

Photocatalytic Oxidation : Using light as an energy source with a photocatalyst to oxidize sulfides to sulfoxides with air as the terminal oxidant. rsc.org

Electrochemical Oxidation : Employing electricity to drive the oxidation in a continuous-flow microreactor, using water as the oxygen source. This method allows for high selectivity by simply tuning the applied voltage. rsc.org

Biocatalysis : Utilizing enzymes, such as monooxygenases or sulfoxide reductases, for the synthesis of chiral sulfoxides. frontiersin.orgnih.govacsgcipr.org These biocatalytic methods can provide high enantioselectivity under mild, aqueous conditions. frontiersin.orgnih.gov

Table 2: Comparison of Green Oxidation Methods for Sulfide to Sulfoxide Conversion

| Method | Oxidant | Catalyst/Mediator | Key Advantages |

| H₂O₂ Oxidation | Hydrogen Peroxide | Often catalyst-free or Iron-based acs.orgconicet.gov.ar | Inexpensive, water is the only byproduct, mild conditions. acs.org |

| Photocatalysis | Air (O₂) | Photocatalyst (e.g., anthraquinone) rsc.org | Uses light as a renewable energy source, sustainable oxidant. |

| Electrochemistry | Water | None (electrode potential) rsc.org | High selectivity, avoids chemical reagents, suitable for flow chemistry. rsc.org |

| Biocatalysis | O₂ or cofactor regeneration | Enzymes (e.g., BVMOs, MsrA/B) frontiersin.orgnih.gov | High enantioselectivity for chiral sulfoxides, mild conditions. frontiersin.orgnih.gov |

Development of Novel Reaction Methodologies Utilizing its Unique Reactivity Profile

The ortho-positioning of the iodo and methylsulfinyl groups imparts a unique reactivity profile that can be exploited for the development of novel synthetic methods. The iodine atom is an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov This allows for the facile introduction of aryl, alkyl, and alkynyl groups at this position.

Simultaneously, the sulfoxide group can function as a directed metalation group (DMG). In the presence of a strong base like an organolithium reagent, the sulfoxide's oxygen can coordinate the lithium, directing deprotonation to the adjacent ortho position on the benzene (B151609) ring. britannica.comnih.gov This creates a nucleophilic center that can react with various electrophiles.

The combination of these two functionalities in this compound opens the door to powerful one-pot, sequential reaction strategies. For example, a directed ortho-metalation could be followed by a cross-coupling reaction, enabling the rapid construction of complex, highly substituted aromatic structures from a single, versatile starting material. nih.gov Furthermore, the sulfoxide itself can mediate oxidative cross-coupling reactions, offering metal-free pathways to biaryl compounds. rsc.org Research in this area focuses on expanding the scope of these sequential and one-pot reactions to synthesize libraries of complex molecules with potential applications in medicinal chemistry and materials science.

Bridging Experimental and Computational Studies for Predictive Research and Rational Design

The integration of computational chemistry with experimental work provides a powerful paradigm for modern chemical research. For this compound, computational methods, particularly Density Functional Theory (DFT), can offer profound insights into its properties and reactivity, guiding the rational design of new experiments.

Computational studies can be employed to:

Predict Molecular Properties : Calculate the geometric structure, electronic properties (such as HOMO/LUMO energies), and spectroscopic characteristics of the molecule. This is crucial for understanding its potential in organic electronics. acs.org

Elucidate Reaction Mechanisms : Model the transition states and reaction pathways for its synthesis and transformations. This can help in optimizing reaction conditions and in understanding the origins of selectivity in asymmetric catalysis.

Assess Stability : Predict the oxidative stability of the sulfur atom. For instance, DFT can be used to calculate the S-O bond dissociation enthalpy, providing a quantitative measure of the propensity of the corresponding sulfide to oxidize or the sulfoxide to over-oxidize to the sulfone. acs.org

By predicting these properties, computational models can screen potential derivatives of this compound for desired characteristics before committing to resource-intensive laboratory synthesis. acs.org This synergistic approach, where computational predictions are tested and refined by experimental results, accelerates the discovery and development of new materials and catalysts based on this versatile chemical scaffold. Future work will likely involve building robust predictive models for photophysical properties and catalytic performance, enabling a more targeted and efficient research workflow.

Q & A

Q. What are the key challenges in synthesizing 1-Iodo-2-(methylsulfinyl)benzene with high enantiomeric purity, and how can they be addressed methodologically?

The sulfinyl group’s stereochemical control is critical. Oxidative methods (e.g., using meta-chloroperbenzoic acid to oxidize methylthio precursors) often lead to racemization. To mitigate this, low-temperature oxidation (-20°C) in anhydrous solvents (e.g., dichloromethane) with slow reagent addition is recommended. Chiral HPLC or circular dichroism (CD) spectroscopy should be used to monitor enantiomeric excess (ee). Evidence from asymmetric sulfoxidation studies highlights the importance of catalytic chiral auxiliaries or enzymes for achieving ee >99% .

Q. How can the electronic effects of the methylsulfinyl and iodo substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing sulfinyl group deactivates the benzene ring, reducing electrophilic substitution but enhancing oxidative stability. The iodine substituent acts as a directing group for ortho-functionalization and is a good leaving group in Ullmann or Buchwald-Hartwig couplings. For example, in palladium-catalyzed cross-couplings, the sulfinyl group’s steric bulk may require ligands like XPhos to improve yield .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- NMR : -NMR shows deshielded aromatic protons due to the sulfinyl group’s anisotropic effect. -NSR (non-uniform sampling) improves resolution for crowded regions.

- X-ray crystallography : SHELX refinement (SHELXL-2018) confirms the sulfoxide’s pyramidal geometry and S=O bond length (~1.47 Å) .

- Raman spectroscopy : The S=O stretch appears at ~1040 cm, distinguishing sulfoxides from sulfones.

Advanced Research Questions

Q. How do competing steric and electronic factors affect regioselectivity in nucleophilic aromatic substitution (NAS) reactions of this compound?

The methylsulfinyl group’s steric bulk directs nucleophiles to the para position relative to iodine. However, its electron-withdrawing nature can activate the ortho position under strong basic conditions (e.g., NaH/THF). Computational DFT studies (B3LYP/6-31G*) predict charge distribution and transition-state geometries to rationalize experimental outcomes .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in C–H functionalization?

Discrepancies arise from solvent polarity and catalyst loading. For example:

- In DMF, the sulfinyl group coordinates to Pd(II), inhibiting catalysis.

- In toluene, weaker coordination allows Pd(0) to activate C–H bonds. A systematic study using kinetic isotope effects (KIE) and Hammett plots can disentangle electronic vs. steric contributions .

Q. How can this compound serve as a chiral ligand or catalyst in asymmetric synthesis?

The sulfoxide’s chirality enables its use as a Lewis base catalyst in enantioselective aldol reactions. For instance, coordinating to titanium(IV) centers induces asymmetry in prochiral ketones. Optimization requires tuning the sulfinyl group’s substituents and solvent polarity (e.g., CHCl vs. EtO) to maximize enantioselectivity .

Methodological Considerations Table

Data Contradictions and Resolution

-

Contradiction : Conflicting reports on sulfoxide stability under basic conditions.

- Resolution : Stability depends on the base strength. Weak bases (NaCO) preserve the sulfoxide, while strong bases (LiHMDS) induce elimination to sulfenic acids.

-

Contradiction : Varying yields in Suzuki-Miyaura couplings.

- Resolution : Moisture-sensitive intermediates require rigorously anhydrous conditions. Pre-drying arylboronic acids at 60°C under vacuum improves consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.